N-(2,2-Dimethoxyethyl)harnstoff

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

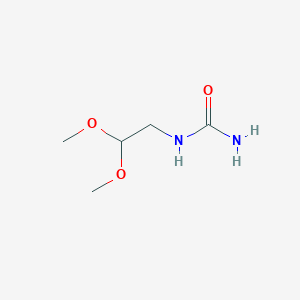

N-(2,2-dimethoxyethyl)urea is an organic compound with the molecular formula C5H12N2O3 It is a derivative of urea, where the hydrogen atoms of the urea are substituted with a 2,2-dimethoxyethyl group

Wissenschaftliche Forschungsanwendungen

N-(2,2-dimethoxyethyl)urea has several applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing various organic compounds.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

Target of Action

N-(2,2-dimethoxyethyl)urea is a chemical compound that interacts with various targets. It’s known that urea derivatives can interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

The mode of action of N-(2,2-dimethoxyethyl)urea involves its interaction with its targets, leading to various biochemical changes. One of the known reactions is the acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones . This reaction allows the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .

Biochemical Pathways

It’s known that urea and its derivatives can influence nitrogen metabolism . The compound may also be involved in the synthesis of imidazolidin-2-ones , which are known to exhibit a wide spectrum of biological activity .

Pharmacokinetics

The properties of urea and its derivatives have been studied . These studies suggest that urea and its derivatives can be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .

Result of Action

It’s known that urea and its derivatives can have various effects at the molecular and cellular levels, including influencing enzyme activity and cellular metabolism .

Action Environment

The action, efficacy, and stability of N-(2,2-dimethoxyethyl)urea can be influenced by various environmental factors. For instance, the rate of ureolysis can be influenced by factors such as the concentration of urea and biomass . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the action of urea and its derivatives .

Biochemische Analyse

Biochemical Properties

N-(2,2-Dimethoxyethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . N-(2,2-dimethoxyethyl)urea can act as a substrate or inhibitor for urease, depending on its concentration and the specific conditions of the reaction. Additionally, this compound may interact with other proteins and enzymes involved in nitrogen metabolism, potentially influencing their activity and function.

Molecular Mechanism

At the molecular level, N-(2,2-dimethoxyethyl)urea exerts its effects through various binding interactions with biomolecules. It can bind to the active site of urease, inhibiting its enzymatic activity and preventing the hydrolysis of urea . Additionally, N-(2,2-dimethoxyethyl)urea may interact with other enzymes and proteins through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function and metabolism.

Metabolic Pathways

N-(2,2-dimethoxyethyl)urea is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound can be metabolized by enzymes such as urease, leading to the production of ammonia and carbon dioxide . Additionally, N-(2,2-dimethoxyethyl)urea may interact with other enzymes and cofactors involved in nitrogen metabolism, potentially influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular function and overall organism health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2,2-dimethoxyethyl)urea can be synthesized through the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene. The reaction typically involves the following steps:

Formation of the intermediate: 2,2-dimethoxyethane-1-amine reacts with an isocyanate to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form N-(2,2-dimethoxyethyl)urea.

Industrial Production Methods

The industrial production of N-(2,2-dimethoxyethyl)urea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dimethoxyethyl)urea undergoes various chemical reactions, including:

Substitution Reactions: It can react with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions to form new imidazolidin-2-ones.

Oxidation and Reduction: While specific oxidation and reduction reactions of N-(2,2-dimethoxyethyl)urea are less documented, it can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Acid Catalysts: Used in substitution reactions with nucleophiles.

Aromatic and Heterocyclic Nucleophiles: Reactants in substitution reactions.

Major Products

Imidazolidin-2-ones: Formed through substitution reactions with nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-methylurea: Similar structure but with a methyl group instead of the 2,2-dimethoxyethyl group.

N-ethylurea: Contains an ethyl group instead of the 2,2-dimethoxyethyl group.

Uniqueness

N-(2,2-dimethoxyethyl)urea is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its simpler counterparts like N-methylurea and N-ethylurea .

Biologische Aktivität

N-(2,2-dimethoxyethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological roles, and therapeutic implications of this compound, supported by various research findings and data.

Synthesis of N-(2,2-Dimethoxyethyl)urea

N-(2,2-dimethoxyethyl)urea can be synthesized through several methods, often involving the reaction of 2,2-dimethoxyethylamine with isocyanates or carbamates. The general reaction is as follows:

Where R is the 2,2-dimethoxyethyl group. The yield and purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

1. Antitumor Activity

Research has shown that derivatives of urea, including N-(2,2-dimethoxyethyl)urea, exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in tumor cells. For instance, a study reported that certain urea derivatives displayed cytotoxicity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines with IC50 values ranging from 5 to 20 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 5.16 |

| MCF-7 | 10.00 |

| U87 MG | 15.00 |

| A549 | 20.00 |

2. Neuroprotective Properties

N-(2,2-dimethoxyethyl)urea has also been investigated for its neuroprotective effects. Preclinical studies indicate that urea derivatives can reduce oxidative stress and promote neuronal survival under pathological conditions . These findings suggest potential therapeutic applications in neurodegenerative diseases.

3. Antibacterial Activity

The compound has shown promising antibacterial activity against various pathogens. For example, studies on related urea derivatives revealed significant inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.03–0.06 μg/mL against Staphylococcus aureus .

Case Study 1: Antiproliferative Effects

In a controlled study, N-(2,2-dimethoxyethyl)urea was tested on HCT116 cells to evaluate its antiproliferative effects. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5 μM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

Another investigation involved administering N-(2,2-dimethoxyethyl)urea to rodent models of neurodegeneration. The treatment resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests a protective role against neurodegenerative processes.

Eigenschaften

IUPAC Name |

2,2-dimethoxyethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCUGCUILLCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.